molecular formula C18H22N4O5S B2405830 methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate CAS No. 2034488-40-7

methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate

Cat. No. B2405830
CAS RN: 2034488-40-7
M. Wt: 406.46
InChI Key: GDHCWEXFSDIIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation of Heterocyclic Compounds

One area of application involves the synthesis of optically pure cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones through the addition of diazoalkanes to enantiopure compounds, followed by denitrogenation, demonstrating the utility of sulfonyl pyrazolines in generating complex cyclic structures with high optical purity (Cruz Cruz et al., 2009). Furthermore, research into the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed from reactions with diazofluorene and phenylethynyl sulfones reveals intricate pathways for generating sulfonylcyclopropenes and other heterocyclic structures, underscoring the compound's role in facilitating diverse chemical transformations (Vasin et al., 2014).

Novel Heterocyclic Fusions and Ring Expansions

Further investigations highlight the compound's application in generating heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, leading to heterocyclic o-quinodimethanes upon heating, indicating its potential in synthesizing novel heterocyclic structures (Chaloner et al., 1992). Another study explores the activating groups for ring expansion, demonstrating the reactivity of coumarin derivatives with diazoethane to achieve ring expansion, showcasing the compound's utility in facilitating structural modifications and the synthesis of complex organic frameworks (Dean & Park, 1976).

properties

IUPAC Name

methyl 2-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-20-13-14(12-19-20)28(25,26)22-9-5-8-21(10-11-22)17(23)15-6-3-4-7-16(15)18(24)27-2/h3-4,6-7,12-13H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHCWEXFSDIIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.